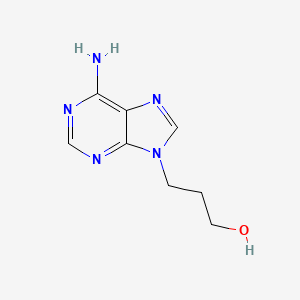
3-(6-Amino-9H-purin-9-yl)propan-1-ol
Vue d'ensemble
Description
“3-(6-Amino-9H-purin-9-yl)propan-1-ol” is a chemical compound . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of “3-(6-Amino-9H-purin-9-yl)propan-1-ol” is C8H11N5O . The molecular weight is 193.21 .Applications De Recherche Scientifique
Medicinal Chemistry
This compound is a derivative of adenine, which is a purine base used in the formation of DNA and RNA . It has been studied in the context of medicinal chemistry, particularly in the development of new pharmaceuticals .
Biochemical Research
In biochemical research, this compound could be used as a building block for the synthesis of more complex molecules. For example, it could be used to synthesize nucleoside analogs, which are often used as antiviral or anticancer agents .
Protein Biosynthesis
The compound could potentially be used in studies related to protein biosynthesis. Aminoacyl tRNA synthetase enzymes play a fundamental role in protein biosynthesis processes . Mimics of natural aaAMPs can serve as important aminoacyl tRNA synthetase inhibitors and consequently may possess significant biological activities such as anticancer or antiviral .
Drug Development
This compound could be used in the development of new drugs. Aminoacyl sulfamides are a class of stable structural mimics of aaAMPs and generally have submicromolar Ki values for their corresponding synthetases . Novel aminoacyl sulfamides with improved therapeutics properties against various diseases hold great promise in drug development .
Antiviral Research
Given its structural similarity to adenine, this compound could potentially be used in antiviral research. Adenine analogs have been used in the past to inhibit viral replication, so this compound could potentially have similar applications .
Anticancer Research
Similarly, this compound could potentially be used in anticancer research. Many anticancer drugs work by interfering with DNA replication, and given this compound’s structural similarity to adenine, it could potentially be used to develop new anticancer drugs .
Propriétés
IUPAC Name |
3-(6-aminopurin-9-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBVHFRNUTFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500041 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
711-64-8 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



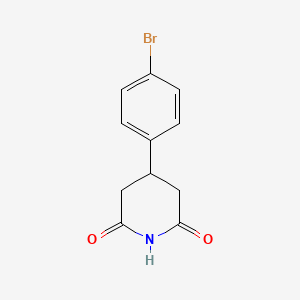

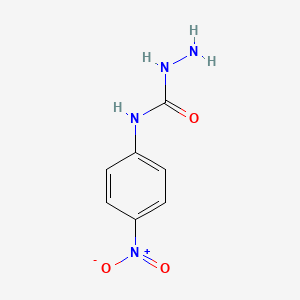
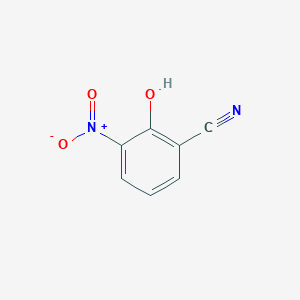

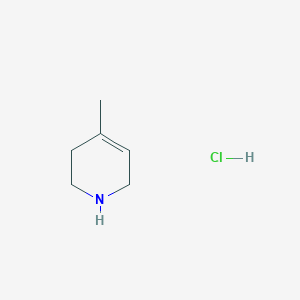
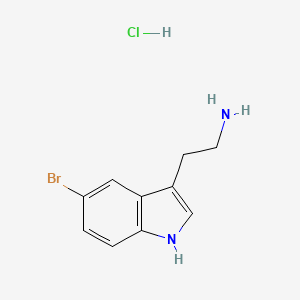

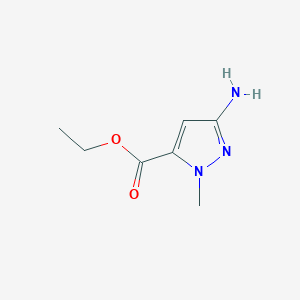




![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)